molecular formula C8H8ClNO4 B8028416 1-Chloro-2,3-dimethoxy-5-nitrobenzene

1-Chloro-2,3-dimethoxy-5-nitrobenzene

Cat. No.: B8028416
M. Wt: 217.60 g/mol
InChI Key: MXBYAURLPFCFCS-UHFFFAOYSA-N
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Description

1-Chloro-2,3-dimethoxy-5-nitrobenzene (CAS 78265-48-2; MFCD29043521) is a nitroaromatic compound featuring a benzene ring substituted with chlorine, two methoxy groups, and a nitro group. Its molecular formula is C₈H₈ClNO₄, with a molecular weight of 217.61 g/mol (calculated). The compound is characterized by:

  • Chlorine at position 1 (electron-withdrawing, meta-directing).
  • Methoxy groups at positions 2 and 3 (electron-donating, ortho/para-directing).
  • Nitro group at position 5 (strong electron-withdrawing, meta-directing).

This substitution pattern creates a sterically and electronically complex aromatic system, influencing reactivity in electrophilic substitution and nucleophilic displacement reactions. The compound is typically synthesized for pharmaceutical or agrochemical intermediates and is available at 95% purity .

Properties

IUPAC Name

1-chloro-2,3-dimethoxy-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4/c1-13-7-4-5(10(11)12)3-6(9)8(7)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBYAURLPFCFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dimethoxy-5-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-chloro-2,3-dimethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3-dimethoxy-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-2,3-dimethoxy-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-2,3-dimethoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of enzymatic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Substituent Positions Functional Groups Purity Key Differences vs. Target Compound
1-Chloro-2,3-dimethoxy-5-nitrobenzene 78265-48-2 Cl (1), OCH₃ (2,3), NO₂ (5) Chloro, methoxy, nitro 95% Reference compound
2-Chloro-3,4-dimethoxy-1-nitrobenzene 1393442-37-9 Cl (2), OCH₃ (3,4), NO₂ (1) Chloro, methoxy, nitro 98% Nitro at position 1; altered electronic effects
3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid 175135-56-5 Cl (3), OCH₃ (2,6), NO₂ (5), COOH Chloro, methoxy, nitro, carboxylic acid 95% Carboxylic acid adds acidity and H-bonding
2-Chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide 1003114-57-5 Cl (2), OCH₃ (2,5), NO₂ (4), CONH₂ Chloro, methoxy, nitro, acetamide 95% Acetamide enhances polarity and bioactivity
1-Chloro-3-nitrobenzene 121-73-3 Cl (1), NO₂ (3) Chloro, nitro >99% Simpler structure; lacks methoxy groups

Analysis of Substituent Effects

Electronic and Steric Influence
  • Target vs. 2-Chloro-3,4-dimethoxy-1-nitrobenzene (AN-3221): The nitro group at position 1 (AN-3221) vs. position 5 (target) alters the electron density distribution. The methoxy groups at positions 3 and 4 (AN-3221) introduce steric hindrance near the nitro group, reducing reactivity compared to the target compound .
  • Target vs. 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid (SS-4711): The carboxylic acid group in SS-4711 increases acidity (pKa ~2–3) and enables salt formation, enhancing solubility in aqueous media. This contrasts with the target compound, which is more lipophilic due to the absence of ionizable groups .

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